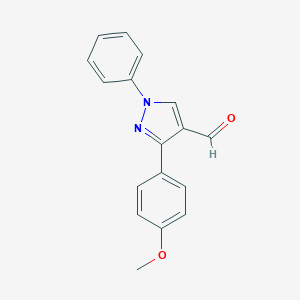

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a methoxyphenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its synthesis typically involves a modified Claisen-Schmidt condensation between hydrazine derivatives and substituted acetophenones, followed by cyclization using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce the aldehyde functional group . The compound exhibits a melting point of 130°C and forms a crystalline structure stabilized by intermolecular C–H···O and C–H···π interactions, as confirmed by X-ray crystallography . Its IR and NMR spectra confirm the presence of aldehyde (ν~2816 cm⁻¹, δ~9.7 ppm) and methoxy (δ~3.65 ppm) groups .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEVSOCXYXEMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355143 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645260 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-42-3 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions to form key intermediates:

-

Imine formation : Reacts with primary amines (e.g., aniline, hydrazines) in ethanol under reflux to yield Schiff bases. For example, treatment with 3-chloro-4-fluoroaniline produces N-alkylated imines .

-

Hemiacetal formation : Reacts with alcohols (e.g., methanol, ethanol) in acidic conditions to form hemiacetals, which are intermediates for further functionalization.

Oxidation Reactions

The aldehyde is oxidized to carboxylic acid derivatives under controlled conditions:

Reduction Reactions

The aldehyde group is reduced to primary alcohols or methylene groups:

-

Sodium borohydride (NaBH₄) : In ethanol at 0–5°C, yields 4-hydroxymethylpyrazole derivatives .

-

Catalytic hydrogenation (H₂/Pd-C) : Reduces the aldehyde to a methyl group, forming 4-methylpyrazole analogs.

Condensation Reactions

The aldehyde participates in carbonyl-based condensations:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in ethanol with piperidine catalyst:

textPyrazole-CHO + NC-CH₂-CN → Pyrazole-CH=C(CN)₂

Products exhibit extended conjugation for optoelectronic applications .

Claisen-Schmidt Condensation

Forms chalcones with acetophenones in NaOH/ethanol:

| Ketone | Product | Application |

|---|---|---|

| 4-Methoxyacetophenone | 3-(4-Methoxyphenyl)-1-phenyl-pyrazolylchalcone | Anticancer lead compound |

Reductive Amination

Converts aldehydes to secondary amines via one-pot reactions:

-

NaBH₄/I₂ system : Reacts with 3-chloro-4-fluoroaniline to form 3-chloro-4-fluoro-N-[(pyrazol-4-yl)methyl]aniline (89% yield) .

Vilsmeier-Haack Reaction

Forms chloro-substituted derivatives using POCl₃/DMF:

textPyrazole-CHO → Pyrazole-CHCl-O-R

Used to synthesize 3-(2-chloroethoxy)-substituted analogs for pharmaceutical studies .

Halogenation

Multicomponent Reactions (MCRs)

Participates in MCRs to synthesize complex heterocycles:

-

Boron complexes : Reacts with 2-aminobenzoic acids and boronic acids to form fluorescent organoboron compounds .

-

Pechmann condensation : With resorcinol and β-keto esters to yield coumarin hybrids .

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can selectively inhibit the proliferation of various cancer cell lines. The presence of the methoxy group may enhance these effects by modifying the compound's interaction with biological targets .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .

- Pharmacological Evaluations : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its mechanism of action and efficacy in various biological systems .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-carbaldehyde Derivatives and Their Properties

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂): Derivatives like 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde show enhanced antimicrobial activity due to increased electrophilicity, facilitating interactions with microbial enzymes . Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted derivatives (e.g., the target compound) are often intermediates for anticancer agents. The methoxy group improves solubility and stabilizes charge-transfer interactions in crystal lattices . Heterocyclic Extensions: Coumarin- or thiazole-fused derivatives (e.g., compound 5m in ) exhibit superior antiproliferative activity by intercalating DNA or inhibiting topoisomerases .

Antioxidant vs. Anticancer Activity :

- Benzoyl-substituted derivatives (e.g., 1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) demonstrate moderate antioxidant activity, whereas nitro-substituted analogs are less effective, likely due to oxidative instability .

- Coumarin-pyrazole hybrids (e.g., 3-(8-methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde) show dual activity: antiproliferative and anti-inflammatory .

Synthetic Utility: The target compound is a versatile intermediate.

Biological Activity

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects. The synthesis of this compound and its derivatives has been extensively studied, revealing a range of biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound has shown promising results in inhibiting growth in several cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). For instance, a derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, indicating strong cytotoxic effects without significant toxicity to normal HEK-293T cells .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .

Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 2.13 ± 0.80 | |

| Cytotoxicity | SiHa | 4.34 ± 0.98 | |

| Cytotoxicity | PC-3 | 4.46 ± 0.53 | |

| Tubulin Inhibition | Various | - |

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory , antimicrobial , and antiviral activities:

- Anti-inflammatory : Compounds have shown potential as COX-2 inhibitors, which are relevant in treating inflammatory diseases .

- Antimicrobial : Some derivatives exhibit activity against various bacterial strains, suggesting their utility in infectious disease management .

Case Studies

-

Study on Anticancer Effects :

A detailed study synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 (breast cancer) cells. The results indicated that specific compounds induced apoptosis and inhibited microtubule assembly at concentrations as low as 1 µM . -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinities of these compounds at the colchicine-binding site on tubulin proteins, providing insights into their potential as therapeutic agents targeting microtubule dynamics .

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction or similar methodologies that allow for the introduction of functional groups necessary for biological activity.

Synthetic Route Example:

-

Starting Materials :

- 4-Methoxyacetophenone

- Phenylhydrazine

-

Reactions :

- Formation of the pyrazole ring via condensation.

- Subsequent modification to introduce the aldehyde group through Vilsmeier-Haack reaction.

The synthetic pathway not only ensures high yields but also allows for structural modifications that can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via two key methodologies:

- Vilsmeier-Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group at the 4-position .

- Nucleophilic Substitution : Using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and substituted phenols (e.g., 4-methoxyphenol) in the presence of K₂CO₃ as a base to replace the chloro group with aryloxy substituents . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (80–100°C), and purification via column chromatography.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystallographic Data : Space group (e.g., monoclinic ), unit cell dimensions (), and bond angles (C–C bond precision ±0.006 Å) .

- Hydrogen Bonding : Analysis of intermolecular interactions (e.g., C–H⋯O) to explain packing efficiency .

Q. What spectroscopic techniques are used for characterization?

- NMR : -NMR (δ 8.2–8.4 ppm for aldehyde proton) and -NMR (δ 190–195 ppm for carbonyl carbon) .

- FT-IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~1600 cm (aromatic C=C) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at 307.12) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

- Density Functional Theory (DFT) : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra. Deviations >5% may indicate conformational flexibility or solvent effects .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to predict reactivity .

Q. What strategies are effective for using this compound as a precursor in heterocyclic synthesis?

- Condensation Reactions : React with hydrazines or amines to form Schiff bases or pyrazolo[3,4-c]pyrazoles (e.g., Scheme 24 in ).

- Cyclocondensation : Use with thiourea or malononitrile to synthesize thiazoles or pyridines (e.g., Scheme 25 in ).

- Ultrasound-Assisted Synthesis : Reduces reaction time (from 12 h to 2 h) and improves yields by 15–20% via enhanced mass transfer .

Q. How can conflicting biological activity data for pyrazole derivatives be analyzed?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro) on antiviral or antibacterial activity .

- Dose-Response Studies : Use IC₅₀ values from in vitro assays (e.g., HIV reverse transcriptase inhibition) to quantify potency .

- Molecular Docking : Model interactions with target proteins (e.g., flavivirus NS5 polymerase) to rationalize activity differences .

Q. What experimental approaches validate the role of the aldehyde group in reactivity?

- Protection/Deprotection : Temporarily block the aldehyde (e.g., acetal formation) to isolate its influence on subsequent reactions .

- Kinetic Studies : Monitor reaction rates of aldehyde-containing derivatives vs. analogues (e.g., methyl ester) under identical conditions .

Q. How can synthetic byproducts or low yields be addressed in large-scale preparations?

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-oxidized or dimerized products) .

- Process Optimization : Adjust stoichiometry (e.g., excess phenol in nucleophilic substitution) or switch to microwave-assisted synthesis for higher purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.